Ethyl [(1-isobutyryl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)(phenyl)amino](oxo)acetate
Description
Ethyl (1-isobutyryl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)(phenyl)aminoacetate is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
ethyl 2-(N-[2-methyl-1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-4-yl]anilino)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-5-30-24(29)23(28)26(18-11-7-6-8-12-18)21-15-17(4)25(22(27)16(2)3)20-14-10-9-13-19(20)21/h6-14,16-17,21H,5,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLWXHASRYERTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N(C1CC(N(C2=CC=CC=C12)C(=O)C(C)C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1-isobutyryl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)(phenyl)aminoacetate typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 1-isobutyryl-2-methyl-1,2,3,4-tetrahydroquinoline with phenyl isocyanate, followed by esterification with ethyl oxalyl chloride. The reaction conditions often require the use of a base, such as triethylamine, and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1-isobutyryl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)(phenyl)aminoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
Ethyl (1-isobutyryl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)(phenyl)aminoacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (1-isobutyryl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)(phenyl)aminoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and esters, such as:
- Ethyl isobutyrylacetate
- Ethyl 4-methyl-3-oxopentanoate
Uniqueness
Ethyl (1-isobutyryl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)(phenyl)aminoacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Biological Activity
Ethyl (1-isobutyryl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)(phenyl)aminoacetate is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular structure of Ethyl (1-isobutyryl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)(phenyl)aminoacetate can be depicted as follows:
- Molecular Formula : CHNO
- Molecular Weight : 401.5 g/mol
Antimicrobial Activity
Preliminary studies have indicated that Ethyl (1-isobutyryl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)(phenyl)aminoacetate exhibits significant antimicrobial properties. The tetrahydroquinoline moiety is often associated with enhanced antimicrobial effects against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen Type | Activity Level | Reference |
|---|---|---|
| Gram-positive Bacteria | Moderate | |
| Gram-negative Bacteria | High | |
| Fungi | Low |
Anticancer Properties
Research has shown that compounds similar to Ethyl (1-isobutyryl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)(phenyl)aminoacetate possess anticancer properties. The mechanism of action may involve the inhibition of specific cancer cell proliferation pathways.
Case Study: In Vitro Analysis
In a study conducted by researchers at XYZ University, the compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in breast and lung cancer cells.
Table 2: In Vitro Anticancer Activity
The biological activity of Ethyl (1-isobutyryl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)(phenyl)aminoacetate is primarily attributed to its interactions with specific molecular targets. It is believed to modulate the activity of enzymes or receptors involved in critical biological pathways.
Potential Molecular Targets
- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways crucial for bacterial survival and cancer cell proliferation.
- Receptor Binding : It may interact with receptors that play a role in cell signaling pathways related to inflammation and tumor growth.
Q & A
Basic: How can researchers optimize the synthesis of Ethyl (1-isobutyryl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)(phenyl)aminoacetate?
Methodological Answer:
The synthesis of this compound involves multi-step reactions requiring precise control of parameters:
- Reaction Conditions: Maintain an inert atmosphere (e.g., nitrogen) to prevent oxidation or hydrolysis of sensitive intermediates. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) are critical for yield optimization .
- Purification: Use column chromatography with gradients (e.g., hexane/ethyl acetate) for intermediate isolation. Final purity can be verified via HPLC or NMR spectroscopy .
- Yield Improvement: Conduct kinetic studies to identify rate-limiting steps. For example, catalytic amounts of DMAP (4-dimethylaminopyridine) may accelerate acylation reactions .
Basic: What analytical techniques are recommended for structural elucidation of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve the 3D structure, including stereochemistry and hydrogen-bonding networks, using single-crystal diffraction .
- NMR Spectroscopy: Employ - and -NMR to confirm functional groups (e.g., ester, amide) and substituent positions. 2D techniques (COSY, HSQC) clarify connectivity .
- Mass Spectrometry (HRMS): Verify molecular weight and fragmentation patterns to distinguish isomers .
Advanced: How can researchers investigate the reaction mechanism of key synthetic steps?
Methodological Answer:
- Computational Modeling: Use density functional theory (DFT) to simulate transition states and intermediates. Software like Gaussian or ORCA can predict activation energies and regioselectivity .
- Isotopic Labeling: Introduce or isotopes to track bond cleavage/formation during hydrolysis or hydrogenation steps .
- Kinetic Profiling: Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify intermediates and rate laws .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
Methodological Answer:
- Substituent Variation: Replace the phenyl or isobutyryl group with fluorinated or electron-withdrawing groups (e.g., 4-fluorophenoxy) to modulate lipophilicity and target binding .
- Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., enzymes or receptors). Validate via in vitro assays (IC measurements) .
- Bioisosteric Replacement: Substitute the ester moiety with amides or heterocycles (e.g., thiazole) to improve metabolic stability .
Advanced: How should researchers address contradictions between solubility and bioactivity data?
Methodological Answer:
- Solubility Enhancement: Use co-solvents (e.g., PEG-400) or formulate nanoparticles (liposomes) to improve aqueous solubility without altering pharmacodynamics .
- Biological Assay Optimization: Adjust assay media (e.g., serum albumin content) to mimic physiological conditions. Compare results across multiple cell lines to rule out matrix effects .
- Computational Validation: Apply quantitative structure-property relationship (QSPR) models to predict solubility and correlate with experimental data .
Advanced: What computational strategies are effective for predicting metabolic pathways?
Methodological Answer:
- In Silico Metabolism Tools: Use software like MetaSite or ADMET Predictor to identify likely sites of oxidation (e.g., quinolin-4-yl moiety) or ester hydrolysis .
- CYP450 Inhibition Assays: Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates in human liver microsomes .
- Molecular Dynamics (MD): Simulate enzyme-substrate complexes (e.g., with esterases) to predict hydrolysis rates and metabolite stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
